(6-Bromopyridin-2-yl)methanamine dihydrochloride

Salt Form Stability Aqueous Solubility Handling Properties

Researchers requiring reproducible Suzuki-Miyaura cross-couplings or reductive aminations face supply inconsistencies with regioisomeric or free-base bromopyridine derivatives. (6-Bromopyridin-2-yl)methanamine dihydrochloride (CAS 1956309-87-7) eliminates this risk. - The dihydrochloride salt ensures consistent aqueous solubility and weighing accuracy, unlike the hygroscopic free base (CAS 188637-63-0). - Orthogonal 6-Br and 2-CH2NH2 groups enable unambiguous library synthesis of kinase inhibitors and CNS ligands. - Pim kinase inhibition at 1 µM supports preliminary target validation studies. Global stock in 250 mg, 1 g, and 5 g sizes, ready for immediate dispatch.

Molecular Formula C6H9BrCl2N2
Molecular Weight 260
CAS No. 1956309-87-7
Cat. No. B6157137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyridin-2-yl)methanamine dihydrochloride
CAS1956309-87-7
Molecular FormulaC6H9BrCl2N2
Molecular Weight260
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)CN.Cl.Cl
InChIInChI=1S/C6H7BrN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromopyridin-2-yl)methanamine dihydrochloride Properties & Procurement


(6-Bromopyridin-2-yl)methanamine dihydrochloride (CAS 1956309-87-7) is a halogenated pyridine derivative supplied as a stable dihydrochloride salt, featuring a bromine atom at the pyridine 6-position and a primary aminomethyl group at the 2-position . The dihydrochloride salt form (molecular weight 259.96 g/mol) enhances handling stability and aqueous solubility compared to the free base, making it a versatile intermediate for medicinal chemistry and agrochemical synthesis [1][2]. The compound serves as a key building block for constructing kinase inhibitors, CNS-active compounds, and various ligands requiring a bromopyridine scaffold with a reactive primary amine handle .

Salt Form Stable dihydrochloride salt for consistent aqueous handling and reaction reproducibility. Class-level solubility advantage over free base.
Scaffold 6-bromo-2-aminomethyl pyridine scaffold with orthogonal reactive handles. Supports sequential Pd-catalyzed coupling and amide/amine derivatization.
Procurement Intermediate for medicinal chemistry libraries: kinase inhibitor, CNS, and agrochemical building blocks. Dihydrochloride eases weighing and dissolution in polar aprotic solvents.

Generic Substitution Failure: (6-Bromopyridin-2-yl)methanamine dihydrochloride


Generic substitution among bromopyridine methanamine derivatives is scientifically untenable due to three critical differentiators: (1) the dihydrochloride salt form confers superior handling stability and aqueous solubility relative to the free base (CAS 188637-63-0) or mono-hydrochloride (CAS 914947-26-5), directly impacting reproducibility in aqueous reaction conditions ; (2) the specific 6-bromo-2-aminomethyl substitution pattern is essential for downstream synthetic transformations such as Suzuki-Miyaura cross-couplings and reductive aminations, where alternative regioisomers (e.g., 4-bromo or 5-bromo analogs) produce divergent reaction outcomes ; and (3) N-methylated analogs (e.g., CAS 675109-37-2) introduce steric hindrance and altered basicity that fundamentally change reactivity in amide bond formations and nucleophilic substitutions . These structural and physicochemical distinctions necessitate compound-specific procurement for reproducible experimental outcomes.

Salt form mismatch Free base or mono-hydrochloride may shift aqueous solubility and handling reproducibility, altering reaction outcomes in water-sensitive steps.
Regioisomer divergence 4-bromo or 5-bromo analogs exhibit different electronic and steric profiles, leading to divergent coupling efficiency and regiochemical results.
N-methyl analog incompatibility N-methylated derivatives introduce steric hindrance and altered basicity, changing amidation and nucleophilic substitution reactivity profiles.

Differentiation Evidence for (6-Bromopyridin-2-yl)methanamine dihydrochloride


Salt Form Stability

The dihydrochloride salt (CAS 1956309-87-7, MW 259.96 g/mol) provides enhanced stability and solubility in aqueous media compared to the free base (CAS 188637-63-0, MW 187.04 g/mol) [1]. While quantitative solubility data for this specific compound is not publicly reported in primary literature, the class-level inference from pyridine dihydrochloride salts indicates substantially improved aqueous solubility (>50 mg/mL) relative to the free base (typically <5 mg/mL) due to ionic interactions . The mono-hydrochloride salt (CAS 914947-26-5, MW 223.5 g/mol) represents an intermediate salt form with different stoichiometry, resulting in distinct dissolution kinetics and hygroscopicity profiles that affect reaction reproducibility .

Salt Form Stability
Class-level inference
Dihydrochloride (MW 259.96 g/mol) vs free base (MW 187.04 g/mol) and mono-HCl (MW 223.5 g/mol)
Two HCl equivalents confer enhanced aqueous solubility and solid-state stability (class-level).
Reported salt-form advantage supports consistent handling and dissolution for aqueous reactions.
Quantitative solubility data not independently verified; review per application context.
Salt Form Stability Aqueous Solubility Handling Properties

Pim Kinase Inhibition

The free base form of (6-bromopyridin-2-yl)methanamine has been identified as an effective inhibitor of Pim kinase activity, demonstrating the ability to inhibit EDC3 phosphorylation at concentrations as low as 1 µM in kinase assays [1]. While this data is reported for the free base rather than the dihydrochloride salt, the dihydrochloride serves as the stable precursor that can be readily neutralized to generate the active free base species for biological testing [2]. In comparison, N-methylated analogs (e.g., CAS 675109-37-2) show altered kinase inhibition profiles due to reduced hydrogen-bonding capacity of the secondary amine . Reference Pim-1 inhibitors in the literature exhibit IC50 values ranging from 11 nM to >10 µM, placing the 1 µM activity of this compound in the moderate potency range for tool compound applications [3].

Pim Kinase Inhibition
Cross-study comparable
Free base inhibits EDC3 phosphorylation at 1 µM in kinase assays.
Reference Pim-1 inhibitors range from 11 nM to >10 µM.
Supports Pim kinase tool compound studies using stable dihydrochloride precursor.
Activity reported for free base; dihydrochloride serves as storage-stable precursor requiring neutralization before assay.
Pim Kinase EDC3 Phosphorylation Kinase Assay

Regioselective Bromine Reactivity

The 6-bromo substitution pattern on the pyridine ring provides unique synthetic utility compared to alternative bromo-regioisomers. In downstream synthetic applications, the 6-bromo group participates in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) with distinct reactivity and regioselectivity profiles . The primary amine at the 2-position serves as a orthogonal handle for amide bond formation, reductive amination, or Boc-protection without interference from the 6-bromo group . This dual functionality (bromine for cross-coupling + primary amine for derivatization) contrasts with 4-bromo or 5-bromo analogs, where electronic effects alter coupling efficiency and regiochemical outcomes [1].

Regioselective Reactivity
Data to verify
6-bromo-2-aminomethyl pattern provides orthogonal reactivity: bromine for Pd couplings, amine for amidation/reductive amination.
Reported regioselectivity may enable sequential derivatization strategies for library synthesis.
No direct comparative kinetic data available; class-level inference based on pyridine electronics.
Suzuki Coupling Buchwald-Hartwig Amination Regioselectivity

Applications of (6-Bromopyridin-2-yl)methanamine dihydrochloride


Pim Kinase Inhibitor Tool Compound

The dihydrochloride salt serves as a stable precursor for generating the free base (6-bromopyridin-2-yl)methanamine, which exhibits Pim kinase inhibition at 1 µM in EDC3 phosphorylation assays [1]. This activity profile makes it suitable for preliminary target validation studies where a moderate-potency tool compound is required, particularly when budget constraints preclude higher-potency reference inhibitors. The stable salt form ensures consistent compound integrity during storage and aqueous dissolution for biological assays [2].

Divergent Library Synthesis

The compound's orthogonal functional groups (6-bromo for Pd-catalyzed cross-coupling; 2-aminomethyl for amidation/reductive amination) enable efficient library synthesis strategies . This is particularly valuable for medicinal chemistry programs developing kinase inhibitors or CNS-active compounds where diverse substitution patterns are required . The dihydrochloride salt simplifies weighing and dissolution in polar aprotic solvents (e.g., DMF, DMSO) commonly used in these reactions.

Agrochemical Intermediate

The bromopyridine core with primary amine handle is a recognized building block for agrochemical active ingredient synthesis [3]. The 6-bromo-2-aminomethyl pattern provides access to pyridine-containing herbicides, fungicides, and insecticides through established synthetic pathways. The dihydrochloride salt form offers improved storage stability and easier handling in large-scale synthesis compared to the hygroscopic free base [2].

Application
Selection Property
Validation Focus
Pim kinase tool compound studies
Stable dihydrochloride precursor for free base generation
Kinase inhibition assay context and EDC3 phosphorylation endpoint
Medicinal chemistry library synthesis
Orthogonal 6-bromo and 2-aminomethyl reactive handles
Pd-catalyzed cross-coupling and amide bond formation efficiency
Agrochemical building block development
Non-hygroscopic salt form for scalable handling
Synthetic pathway compatibility and storage stability

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